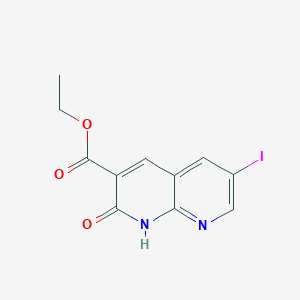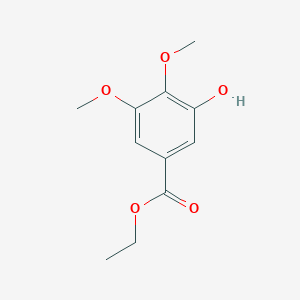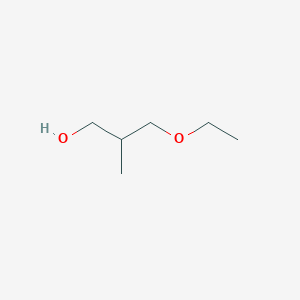
3-Ethoxy-2-methyl-1-propanol
Overview
Description
“3-Ethoxy-2-methyl-1-propanol” is a chemical compound with the molecular formula C6H14O2 . It is a clear colorless liquid with a mild odor .
Molecular Structure Analysis
The molecular structure of “3-Ethoxy-2-methyl-1-propanol” can be represented by the IUPAC Standard InChI: InChI=1S/C6H14O2/c1-4-8-6(2,3)5-7/h7H,4-5H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
- Application : 3-Ethoxy-2-methyl-1-propanol is used as a solvent for a wide variety of resins such as epoxies, acrylic, alkyds, polyesters, nitrocellulose, and polyurethanes .
- Method : It is added to the resin mixture to regulate the flow, leveling, and coalescence of both surface coatings .
- Outcome : The addition of 3-Ethoxy-2-methyl-1-propanol improves the application properties of the resins, enhancing their performance in the surface coating and printing industries .
Use as a Solvent in Resin Industries
- Application : Similar to other glycol ethers, 3-Ethoxy-2-methyl-1-propanol is used as a carrier/solvent in printing/writing inks .
- Method : It is mixed with the ink to improve its flow and drying properties .
- Outcome : The addition of 3-Ethoxy-2-methyl-1-propanol enhances the performance of the inks, making them more efficient for printing and writing applications .
- Application : 3-Ethoxy-2-methyl-1-propanol is used as a solvent in paints and coatings .
- Method : It is added to the paint or coating mixture to improve its application properties .
- Outcome : The addition of 3-Ethoxy-2-methyl-1-propanol improves the performance of the paints and coatings, enhancing their application in various industries .
- Application : 3-Ethoxy-2-methyl-1-propanol finds use as an industrial and commercial paint stripper .
- Method : It is applied to the painted surface and allowed to penetrate the layers of paint, which can then be easily removed .
- Outcome : The use of 3-Ethoxy-2-methyl-1-propanol as a paint stripper allows for efficient removal of paint from various surfaces .
- Application : 3-Ethoxy-2-methyl-1-propanol acts as an intermediate in the production of agro-chemicals and de-icing, and anti-icing formulations .
- Method : It is used in the synthesis of various agro-chemicals and de-icing formulations .
- Outcome : The use of 3-Ethoxy-2-methyl-1-propanol in these applications contributes to the effectiveness of the resulting products .
Use in Printing and Writing Inks
Use in Paints and Coatings
Use as a Paint Stripper
Use in Agro-Chemicals and De-Icing Formulations
- Application : 3-Ethoxy-2-methyl-1-propanol is used as an antifreeze in diesel engines .
- Method : It is added to the diesel fuel to lower the freezing point, which prevents the fuel from gelling or becoming solid in cold temperatures .
- Outcome : The addition of 3-Ethoxy-2-methyl-1-propanol improves the performance of diesel engines in cold climates by ensuring the fuel remains liquid and the engine operates smoothly .
- Application : 3-Ethoxy-2-methyl-1-propanol is used to make cleaning products .
- Method : It is mixed with other ingredients to create cleaning solutions .
- Outcome : The use of 3-Ethoxy-2-methyl-1-propanol in cleaning products contributes to their effectiveness in removing dirt and grime .
- Application : 3-Ethoxy-2-methyl-1-propanol is used as a grease and paint remover .
- Method : It is applied to the surface where the grease or paint needs to be removed. The chemical then dissolves the grease or paint, making it easier to wipe off .
- Outcome : The use of 3-Ethoxy-2-methyl-1-propanol as a grease and paint remover allows for efficient removal of these substances from various surfaces .
- Application : 3-Ethoxy-2-methyl-1-propanol can be used as a starting material in the synthesis of other chemicals .
- Method : The exact method would depend on the specific chemical being synthesized .
- Outcome : The use of 3-Ethoxy-2-methyl-1-propanol in these applications contributes to the synthesis of a wide variety of other chemicals .
Use as an Antifreeze in Diesel Engines
Use in Cleaning Products
Use as a Grease and Paint Remover
Use in the Synthesis of Other Chemicals
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-8-5-6(2)4-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGHSXFXNFUYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-methyl-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)
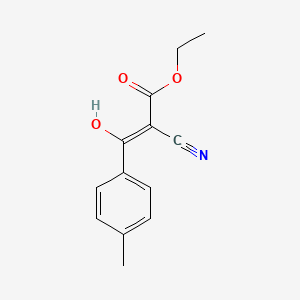
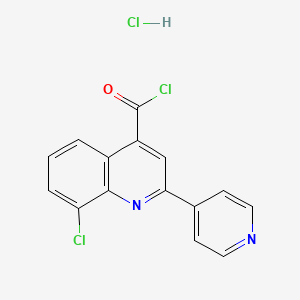
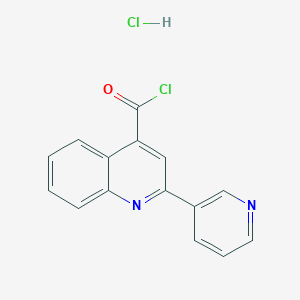
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)
